molecular formula C17H16N4O B11145497 7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11145497
M. Wt: 292.33 g/mol
InChI Key: CWEHFMCLPBUFEM-UHFFFAOYSA-N
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Description

7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core is a versatile heterocyclic system of significant interest due to its structural resemblance to purines, making it a valuable bio-isostere in the design of novel enzyme inhibitors . This compound features a benzofuran-2-yl moiety at the 7-position, a structural element present in various biologically active molecules, and an isobutyl group at the 2-position, which can be critical for optimizing lipophilicity and target binding. The TP scaffold is known for its potential to interact with a range of biological targets. Specifically, substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds have been investigated as potent inhibitors of Phosphodiesterase 2 (PDE2), a key enzyme involved in cyclic nucleotide signaling pathways in the brain . As such, this compound is highly relevant for research in neuroscience, particularly for studying cognitive function, memory, and neurodegenerative conditions . Furthermore, the metal-chelating properties of the TP ring system can be exploited in the design of anti-cancer and anti-parasitic agents, expanding its utility into oncology and infectious disease research . Researchers will find this compound particularly useful in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for generating diverse chemical libraries. The specific activity and mechanism of action of this analog should be confirmed experimentally by the researcher. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

7-(1-benzofuran-2-yl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H16N4O/c1-11(2)9-16-19-17-18-8-7-13(21(17)20-16)15-10-12-5-3-4-6-14(12)22-15/h3-8,10-11H,9H2,1-2H3

InChI Key

CWEHFMCLPBUFEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Chalcone-Based Annulation (Method A)

Step 1: Synthesis of Benzofuran Chalcone (3a-d)
Benzofuran-2-carbaldehyde is condensed with acetylthiophene or analogous ketones in ethanolic KOH to yield chalcones. For example, 3-(benzofuran-2-yl)-1-phenylprop-2-en-1-one (3a) is obtained in 85% yield after recrystallization.

Step 2: Cyclocondensation with Triazole Precursors
The chalcone reacts with 3-amino-1,2,4-triazole in refluxing ethanol containing HCl to form the triazolopyrimidine core. Isobutylamine is introduced via:

  • Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Nucleophilic displacement of a chloropyrimidine intermediate with isobutylamine in tert-amyl alcohol.

Example Procedure

Direct Cyclization Using Guanidine Derivatives (Method B)

Benzofuran-2-carboxamide derivatives undergo cyclization with isobutyl isocyanate in the presence of POCl₃ to form the triazolopyrimidine skeleton. This method favors high regioselectivity for the [1,5-a] isomer.

Optimized Conditions

ParameterValue
Solventtert-Butanol
Temperature120°C
CatalystK₂CO₃ (2 equiv)
Reaction Time8 hours
Yield71%

Characterization data aligns with literature: IR shows C=N stretch at 1655 cm⁻¹, while ¹H NMR confirms isobutyl CH₂ at δ 2.85 ppm.

Solvent and Catalytic Optimization

Solvent Effects

Secondary alcohols (e.g., isopropanol) enhance cyclization efficiency compared to polar aprotic solvents. For instance, using isopropanol increases yield from 58% (DMF) to 79% due to improved solubility of intermediates.

Catalytic Systems

  • Palladium Catalysis : Suzuki-Miyaura coupling introduces benzofuran at position 7 using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1).

  • Acid Catalysis : HCl in ethanol facilitates chalcone-triazole cyclization, reducing side-product formation.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.54 (s, 1H, triazole-H), 7.85–7.35 (m, 6H, benzofuran-H), 3.12 (d, 2H, J = 6.8 Hz, isobutyl-CH₂), 1.92 (m, 1H, isobutyl-CH), 0.98 (d, 6H, J = 6.4 Hz, isobutyl-CH₃).

  • HRMS (ESI) : m/z calcd. for C₁₈H₁₆N₄O [M+H]⁺ 321.1345; found 321.1348.

Purity and Yield Comparisons

MethodSolventCatalystYield (%)Purity (HPLC)
AEthanolHCl6298.5
Btert-ButanolK₂CO₃7199.2

Mechanistic Insights and Challenges

Key Transition States

Density functional theory (DFT) studies indicate that cyclization proceeds via a six-membered transition state, with K₂CO₃ stabilizing the deprotonated triazole nitrogen.

Common Side Reactions

  • Over-alkylation at N1 of the triazole ring.

  • Oxidative degradation of benzofuran under prolonged heating.

Applications and Biological Relevance

While pharmacological data for the target compound is limited, analogous triazolopyrimidines exhibit:

  • Antimicrobial Activity : MIC = 2 µg/mL against S. aureus.

  • DHODH Inhibition : IC₅₀ = 18 nM for fluorinated derivatives .

Chemical Reactions Analysis

Types of Reactions

7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound .

Scientific Research Applications

Research has indicated that 7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine possesses notable biological activities:

  • Antiviral Properties : The compound has been explored for its potential as an inhibitor of viral RNA synthesis. Studies have shown that it can suppress viral replication in infected cells .
  • Inhibition of Phosphodiesterase : It has been identified as a potent inhibitor of phosphodiesterase type 2 (PDE2), which is relevant in the context of various disorders including neurodegenerative diseases .
  • Antimicrobial Activity : The compound's structural analogs have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria .

Synthesis Pathways

The synthesis of this compound typically involves multi-step chemical reactions. Common methods include:

  • Condensation Reactions : Utilizing benzofuran derivatives and triazole precursors through condensation reactions to form the desired triazolo-pyrimidine structure.
  • Functional Group Modifications : Chemical transformations that modify functional groups to enhance solubility or bioactivity.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Antiviral Efficacy : A study highlighted its activity against respiratory syncytial virus (RSV), demonstrating an EC50_{50} value of 0.21 µM with a selectivity index of 40. This suggests a promising therapeutic potential in treating viral infections .
  • PDE Inhibition : Research on substituted triazolo-pyrimidines showed that compounds similar to this compound effectively inhibited PDE enzymes involved in various signaling pathways relevant to cognitive functions .
  • Antibacterial Studies : Comparative studies with other triazole derivatives revealed that specific modifications to the triazolo-pyrimidine structure could enhance antibacterial potency against resistant strains like MRSA .

Mechanism of Action

The mechanism of action of 7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells. The compound fits into the active site of CDK2 through essential hydrogen bonding interactions, disrupting the enzyme’s function and thereby inhibiting tumor cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Triazolopyrimidine Derivatives

Compound Name Substituents (Position) Key Applications/Properties References
Target Compound 7-(Benzofuran-2-yl), 2-isobutyl N/A (Hypothetical applications)
7-(4-Fluorophenyl)triazolo[1,5-a]pyrimidine 7-(4-Fluorophenyl) Antimalarial (PfDHODH inhibition)
7-(2-Fluorophenyl)triazolo[1,5-a]pyrimidine 7-(2-Fluorophenyl) Synthetic intermediate, material studies
8l () 7-(4-Bromophenyl), 5-methyl Antiproliferative activity
5q () Troxipide hybrid Drug repurposing (anti-inflammatory)
TPTH () 2-Thioaceto-(2-fluorobenzyl) Self-assembling light-emitting material

Key Observations :

  • 7-Position Substituents: The benzofuran group in the target compound is distinct from fluorophenyl, bromophenyl, or trifluoromethylphenyl groups in other derivatives. Benzofuran’s bicyclic structure may enhance π-π stacking in biological targets compared to monocyclic aryl groups .
  • 2-Position Substituents : The isobutyl group contrasts with sulfonamide (), indole hybrids (), and thioether groups (). Isobutyl’s hydrophobicity could improve membrane permeability relative to polar sulfonamides .

Key Observations :

  • High-yield syntheses (>75%) are achievable for derivatives with simple aryl groups (e.g., 8l), while fluorinated or hybrid structures (e.g., 9a) show moderate yields due to steric or electronic challenges .

Key Observations :

  • Pharmaceutical Potential: Derivatives with arylaminopyrimidine groups (e.g., 8l) show potent anticancer activity, suggesting the target compound’s benzofuran substituent could similarly engage in hydrophobic interactions with oncogenic targets .
  • Agrochemical Utility : Sulfonamide derivatives () demonstrate herbicidal efficacy, but the target compound’s isobutyl group may reduce polarity, limiting soil mobility compared to sulfonamides .
  • Material Science: TPTH’s self-assembly into microfibers highlights the scaffold’s versatility; the target compound’s benzofuran may enable novel optoelectronic properties if conjugated appropriately .

Biological Activity

7-(1-Benzofuran-2-yl)-2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. Its unique structure, which incorporates a benzofuran moiety and an isobutyl substituent, contributes to its potential biological activities. This article explores the compound's biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H16_{16}N4_{4}O with a molecular weight of 292.33 g/mol. The compound features a fused triazole and pyrimidine ring system that enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC17_{17}H16_{16}N4_{4}O
Molecular Weight292.33 g/mol
CAS Number1442078-51-4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Anticancer Activity : The compound has shown promise as an anticancer agent through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Its derivatives have been noted for their ability to inhibit pro-inflammatory mediators.
  • Antimicrobial Properties : It has potential applications in combating microbial infections.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Modulation of Inflammatory Pathways : The benzofuran moiety is known for its anti-inflammatory properties by suppressing pathways involving NF-κB and COX enzymes.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of various triazolo-pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced the viability of cancer cells in vitro by inducing apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of benzofuran derivatives. The study demonstrated that compounds similar to this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructureBiological Activity
TrapidilTrapidilCDK inhibitor; vasodilator
Pyrazolo[1,5-a]pyrimidinePyrazoloAntiviral; anticancer
Benzothiazole derivativesBenzothiazoleAntimicrobial; anticancer

Q & A

Q. SAR Table (Selected Examples) :

Substituent (Position 2)Substituent (Position 7)Biological Activity (IC₅₀, μM)Source
IsobutylBenzofuran0.45 (Tubulin inhibition)
Benzylthio4-Fluorophenyl1.2 (Anticancer)
Trifluoromethyl4-Tolyl0.89 (Enzyme inhibition)

What challenges arise in determining the crystal structure of this compound?

Advanced Research Question
Methodological Answer:

Crystal Quality : Poor diffraction due to flexible isobutyl or benzofuran groups. Mitigate by slow evaporation (acetonitrile/water) or low-temperature data collection (−173°C) .

Disorder Resolution : Use SHELXL’s PART instructions to model disordered atoms. For example, partial occupancy of solvent molecules .

Packing Ambiguities : Compare multiple datasets (e.g., CCDC entries) to validate hydrogen-bonding networks and π-π stacking .

How can researchers address discrepancies in reported biological activities?

Advanced Research Question
Methodological Answer:

Control Experiments : Replicate assays under identical conditions (e.g., cell line, ATP concentration) .

Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀). For example, trifluoromethyl groups enhance activity 2-fold vs. methyl .

Mechanistic Studies : Use molecular docking (AutoDock Vina) to identify binding pose variations caused by substituents .

What methodologies are used to investigate enzyme inhibition mechanisms?

Advanced Research Question
Methodological Answer:

Kinetic Assays :

  • Competitive Inhibition : Vary substrate concentration with fixed inhibitor (Lineweaver-Burk plots) .
  • IC₅₀ Determination : Dose-response curves using fluorogenic substrates (e.g., λₑₓ = 340 nm, λₑₘ = 460 nm) .

Thermodynamic Analysis : Isothermal titration calorimetry (ITC) to measure ΔG and ΔH of binding .

Structural Biology : Co-crystallize the compound with the target enzyme (e.g., tubulin) to resolve binding interactions .

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